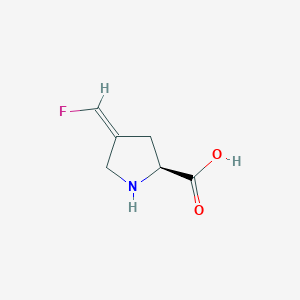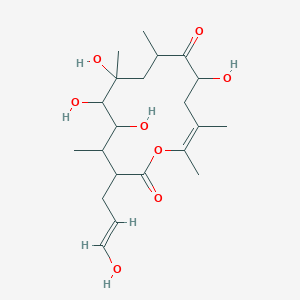
Paciforgine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paciforgine is a novel peptide that has garnered significant attention in the scientific community for its potential therapeutic applications. It has been synthesized using a unique method that involves solid-phase peptide synthesis. The peptide has been shown to have promising biochemical and physiological effects, making it a potential candidate for further research.
Mecanismo De Acción
The mechanism of action of paciforgine is not fully understood, but it is believed to act on specific receptors in the body. These receptors are involved in various physiological processes, such as pain perception and inflammation. Paciforgine has been shown to modulate these receptors, leading to its observed effects.
Efectos Bioquímicos Y Fisiológicos
Paciforgine has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce pain and inflammation in animal models, making it a potential candidate for the treatment of chronic pain conditions. Studies have also shown that it promotes wound healing and enhances the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of paciforgine for lab experiments is its ease of synthesis using solid-phase peptide synthesis. This allows for the production of large quantities of the peptide for use in experiments. However, one limitation is that its mechanism of action is not fully understood, making it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several potential future directions for research on paciforgine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, studies could investigate its effects on other physiological processes, such as the cardiovascular system and the gastrointestinal tract. Finally, further research could focus on elucidating the mechanism of action of paciforgine, which would provide valuable insights into its potential therapeutic applications.
In conclusion, paciforgine is a promising peptide that has shown potential for various therapeutic applications. Its unique synthesis method and observed biochemical and physiological effects make it an exciting area of research. While there are still many unanswered questions regarding its mechanism of action, continued research could lead to the development of new treatments for a range of conditions.
Métodos De Síntesis
Paciforgine is synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The process starts with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids in a specific sequence. The peptide is then cleaved from the solid support and purified to obtain the final product.
Aplicaciones Científicas De Investigación
Paciforgine has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include its effects on pain, inflammation, and wound healing. Studies have also explored its potential as a treatment for neurodegenerative diseases and cancer.
Propiedades
Número CAS |
136440-72-7 |
|---|---|
Nombre del producto |
Paciforgine |
Fórmula molecular |
C21H34O8 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
(13Z)-5,6,7,11-tetrahydroxy-3-[(E)-3-hydroxyprop-2-enyl]-4,7,9,13,14-pentamethyl-1-oxacyclotetradec-13-ene-2,10-dione |
InChI |
InChI=1S/C21H34O8/c1-11-9-16(23)17(24)12(2)10-21(5,28)19(26)18(25)13(3)15(7-6-8-22)20(27)29-14(11)4/h6,8,12-13,15-16,18-19,22-23,25-26,28H,7,9-10H2,1-5H3/b8-6+,14-11- |
Clave InChI |
XJGKKCBILDDTEC-SQKGQWCESA-N |
SMILES isomérico |
CC1CC(C(C(C(C(C(=O)O/C(=C(\CC(C1=O)O)/C)/C)C/C=C/O)C)O)O)(C)O |
SMILES |
CC1CC(C(C(C(C(C(=O)OC(=C(CC(C1=O)O)C)C)CC=CO)C)O)O)(C)O |
SMILES canónico |
CC1CC(C(C(C(C(C(=O)OC(=C(CC(C1=O)O)C)C)CC=CO)C)O)O)(C)O |
Sinónimos |
paciforgine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



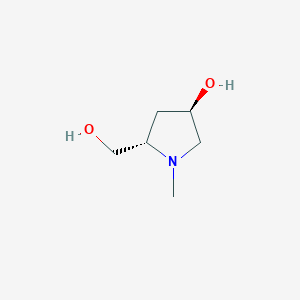
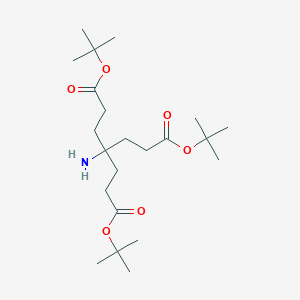
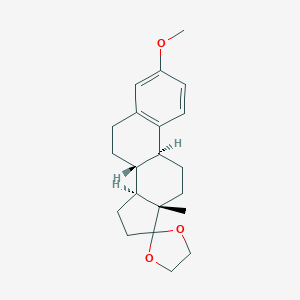
![Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B139298.png)
![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)
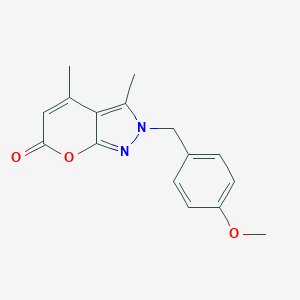

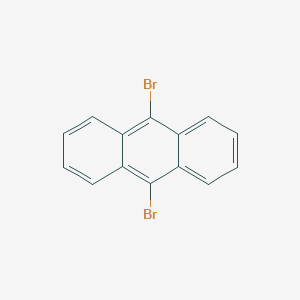
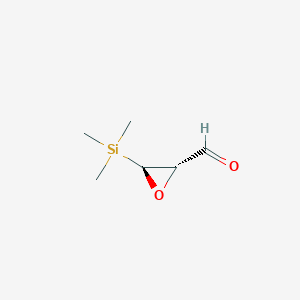
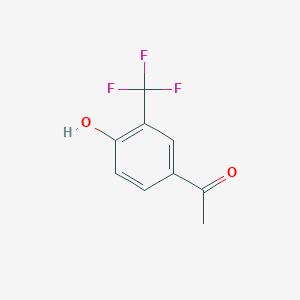
![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)

